molecular formula C11H17N3 B13342619 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine

Katalognummer: B13342619
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: SLMPPWNOHMJPGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bicyclo[221]heptan-2-ylmethyl)-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure combined with a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.

    Introduction of the pyrazole ring: The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyrazole ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the pyrazole ring.

    3-Methylcamphenilol: Another bicyclic compound with a different functional group.

    2-Norbornanol: A similar bicyclic compound with an alcohol functional group.

Uniqueness

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine is unique due to the combination of the bicyclic structure and the pyrazole ring. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H17N3

Molekulargewicht

191.27 g/mol

IUPAC-Name

5-(2-bicyclo[2.2.1]heptanylmethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H17N3/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H3,12,13,14)

InChI-Schlüssel

SLMPPWNOHMJPGG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2CC3=CC(=NN3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.